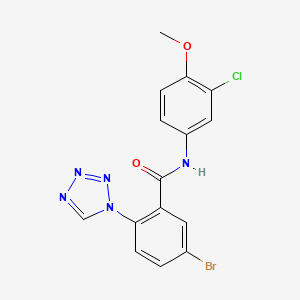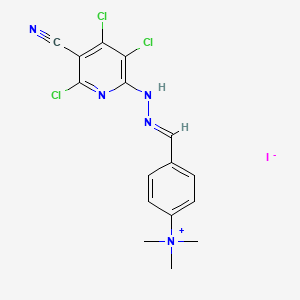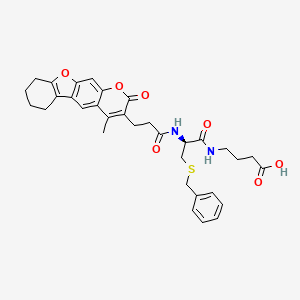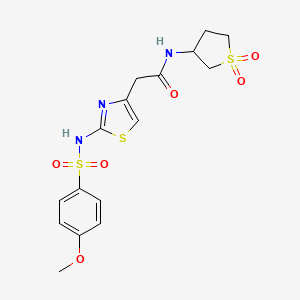![molecular formula C14H7ClF3N3O2 B15174106 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione CAS No. 918961-33-8](/img/structure/B15174106.png)
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
作用機序
The mechanism of action of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other signaling proteins, leading to changes in cell signaling and function .
類似化合物との比較
Similar Compounds
5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the trifluoromethyl group.
6-Bromo-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but with a bromine atom instead of chlorine.
5-[4-(Trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
CAS番号 |
918961-33-8 |
|---|---|
分子式 |
C14H7ClF3N3O2 |
分子量 |
341.67 g/mol |
IUPAC名 |
6-chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-9-11(12(22)8-5-19-21-10(8)13(9)23)20-7-3-1-6(2-4-7)14(16,17)18/h1-5,20H,(H,19,21) |
InChIキー |
UQNFSLKPDVTAOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)


![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)



![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)


